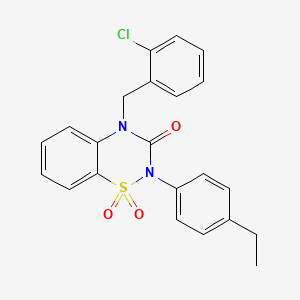
4-(2-chlorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
描述
4-(2-Chlorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a 1,2,4-benzothiadiazin-3(4H)-one core functionalized with a 2-chlorobenzyl group at position 4 and a 4-ethylphenyl group at position 2. The 1,1-dioxide moiety enhances the compound’s electronic properties and stability.
属性
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-2-16-11-13-18(14-12-16)25-22(26)24(15-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBVIJFUWDKJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(2-chlorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , also known as a benzothiadiazine derivative, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiadiazine core, characterized by the presence of a thiadiazine ring fused with a benzene ring. The substitution patterns, including the chlorobenzyl and ethylphenyl groups, are crucial for its biological activity. The molecular formula is , and it has a molecular weight of approximately 344.84 g/mol.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzothiadiazine derivatives. For instance:
- Study Findings : A study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function .
- In Vitro Testing : In vitro assays showed that derivatives with electron-withdrawing groups (like chlorine) enhanced antimicrobial potency due to increased lipophilicity, facilitating better membrane penetration .
Anticancer Properties
Benzothiadiazines have been investigated for their anticancer potential:
- Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
- Case Study : In a specific case study involving human breast cancer cell lines (MCF-7), treatment with related benzothiadiazine derivatives resulted in a dose-dependent decrease in cell viability, suggesting potential for development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this class of compounds have also been explored:
- Experimental Evidence : Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests a potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzothiadiazine derivatives:
| Substituent | Effect on Activity |
|---|---|
| Chlorine (Cl) | Increases lipophilicity |
| Ethyl group | Enhances cytotoxicity |
| Benzene ring | Stabilizes structure |
The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological targets by increasing its reactivity.
相似化合物的比较
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The benzothiadiazine dioxide scaffold is highly modular, with substitutions at positions 2 and 4 significantly influencing bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Substituent Position : The target compound’s 2-chlorobenzyl group (position 4) differs from analogs with 3-chlorobenzyl () or 4-chlorobenzyl () substitutions, which may alter steric and electronic interactions with biological targets.
- Lipophilicity : The 4-ethylphenyl group in the target compound likely increases lipophilicity compared to methoxy () or methyl () substituents, affecting membrane permeability.
Implications for the Target Compound :
- The 2-chlorobenzyl and 4-ethylphenyl groups may synergize to enhance receptor affinity (e.g., orexin or endothelin receptors) compared to simpler analogs like .
- The ethyl group’s bulkiness could improve metabolic stability relative to methyl or methoxy substituents (), extending half-life in vivo.
Crystallography:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


